2-(4-ethoxyphenyl)-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)acetamide
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Overview
Description
2-(4-ethoxyphenyl)-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of an ethoxyphenyl group, a triazole ring, and a butan-2-yl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-ethoxyphenyl)-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)acetamide typically involves a multi-step process. One common method starts with the preparation of the 4-ethoxyphenyl acetic acid, which is then converted to its corresponding acyl chloride using thionyl chloride. The acyl chloride is then reacted with 3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-amine in the presence of a base such as triethylamine to yield the desired acetamide.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyphenyl group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can target the triazole ring, potentially converting it to a dihydrotriazole derivative.
Substitution: The acetamide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Phenolic derivatives.
Reduction: Dihydrotriazole derivatives.
Substitution: Various substituted acetamides.
Scientific Research Applications
2-(4-ethoxyphenyl)-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(4-ethoxyphenyl)-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)acetamide involves its interaction with specific molecular targets. The triazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The ethoxyphenyl group may enhance the compound’s binding affinity to these targets, while the acetamide moiety can participate in hydrogen bonding, further stabilizing the interaction.
Comparison with Similar Compounds
- 2-(4-methoxyphenyl)-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)acetamide
- 2-(4-ethoxyphenyl)-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)pentan-2-yl)acetamide
Comparison: Compared to its analogs, 2-(4-ethoxyphenyl)-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)acetamide exhibits unique properties due to the presence of the ethoxy group, which can influence its solubility, reactivity, and binding affinity. The triazole ring also imparts distinct electronic properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(4-ethoxyphenyl)-N-[3-methyl-1-(triazol-2-yl)butan-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O2/c1-4-23-15-7-5-14(6-8-15)11-17(22)20-16(13(2)3)12-21-18-9-10-19-21/h5-10,13,16H,4,11-12H2,1-3H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVOZVMDZYSTOOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NC(CN2N=CC=N2)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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